molecular formula C4H6ClNOS B3211398 4-(Hydroxymethyl)thiazole hydrochloride CAS No. 1087767-88-1

4-(Hydroxymethyl)thiazole hydrochloride

Cat. No.: B3211398
CAS No.: 1087767-88-1
M. Wt: 151.62 g/mol
InChI Key: WTWXAOJWHVSXHB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)thiazole is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

Thiazole derivatives have been synthesized by researchers for various purposes . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)thiazole is represented by the formula C4H5NOS . The molecular weight of the compound is approximately 115.15 .


Chemical Reactions Analysis

Thiazole-containing drugs are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs). These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .


Physical and Chemical Properties Analysis

The physical form of 4-(Hydroxymethyl)thiazole is liquid .

Mechanism of Action

While the exact mechanism of action for 4-(Hydroxymethyl)thiazole hydrochloride is not clear, thiazole-containing drugs like Methimazole inhibit the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis and amelioration of hyperthyroidism .

Safety and Hazards

The safety information for 4-(Hydroxymethyl)thiazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

Future Directions

Thiazoles and their derivatives have been the subject of extensive research due to their wide range of biological activities . They have been used in the design of new bioactive molecules, and their antibacterial properties have been particularly noted . Future research will likely continue to explore the potential of thiazole derivatives in various fields, including medicinal chemistry .

Properties

IUPAC Name

1,3-thiazol-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS.ClH/c6-1-4-2-7-3-5-4;/h2-3,6H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWXAOJWHVSXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)thiazole hydrochloride
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4-(Hydroxymethyl)thiazole hydrochloride
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4-(Hydroxymethyl)thiazole hydrochloride
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4-(Hydroxymethyl)thiazole hydrochloride

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